molecular formula C11H12N2O4 B11874255 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid

7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No.: B11874255
M. Wt: 236.22 g/mol
InChI Key: SZWZOVGKDRTNPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrazole derivative with a pyridine carboxylic acid derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and methoxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

7-methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c1-16-6-7-5-9-8(11(14)15)3-4-10(17-2)13(9)12-7/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

SZWZOVGKDRTNPK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC=C(C2=C1)C(=O)O)OC

Origin of Product

United States

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